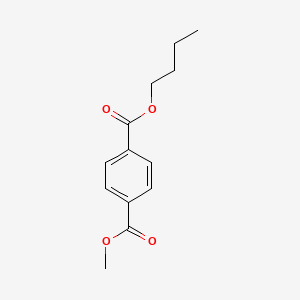

1,4-Benzenedicarboxylic acid, butyl methyl ester

説明

Esters of 1,4-benzenedicarboxylic acid are widely used in polymer synthesis, plasticizers, and specialty chemicals .

特性

IUPAC Name |

4-O-butyl 1-O-methyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-4-9-17-13(15)11-7-5-10(6-8-11)12(14)16-2/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQUJFWQAAVXQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455102 | |

| Record name | 1,4-Benzenedicarboxylic acid, butyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52392-55-9 | |

| Record name | 1,4-Benzenedicarboxylic acid, butyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

1,4-Benzenedicarboxylic acid, butyl methyl ester can be synthesized through the esterification of terephthalic acid with butanol and methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds. The reaction can be represented as follows:

Terephthalic acid+Butanol+MethanolAcid Catalyst1,4-Benzenedicarboxylic acid, butyl methyl ester+Water

Industrial Production Methods

In industrial settings, the production of 1,4-Benzenedicarboxylic acid, butyl methyl ester often involves continuous processes where terephthalic acid is reacted with excess butanol and methanol. The reaction mixture is then subjected to distillation to remove water and unreacted alcohols, yielding the desired ester product .

化学反応の分析

Types of Reactions

1,4-Benzenedicarboxylic acid, butyl methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, reverting to terephthalic acid, butanol, and methanol.

Transesterification: The ester can react with other alcohols to form different esters, a process commonly used in the production of biodiesel.

Oxidation: Under strong oxidative conditions, the ester can be oxidized to terephthalic acid.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: Terephthalic acid, butanol, methanol.

Transesterification: Various esters depending on the alcohol used.

Oxidation: Terephthalic acid.

科学的研究の応用

1,4-Benzenedicarboxylic acid, butyl methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of polyesters and other polymers.

Biology: Studied for its potential effects on biological systems, including its role as a plasticizer in various biological assays.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.

作用機序

The mechanism of action of 1,4-Benzenedicarboxylic acid, butyl methyl ester primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, it may interact with cellular membranes and proteins, potentially affecting cellular functions and signaling pathways .

類似化合物との比較

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1,4-benzenedicarboxylic acid, butyl methyl ester and related esters:

*Calculated based on substituent addition to terephthalic acid (C₈H₆O₄).

Structural Insights :

- Butyl methyl ester combines a short-chain (methyl) and a longer alkyl chain (butyl), balancing hydrophobicity and reactivity. This mixed ester configuration may enhance solubility in organic solvents compared to fully symmetric esters like dimethyl or diethyl terephthalate .

- Bis(2-ethylhexyl) terephthalate is a high-molecular-weight ester used as a plasticizer, analogous to DEHP (diethylhexyl phthalate), with applications in flexible PVC .

Physicochemical Properties

- Melting/Boiling Points : Longer alkyl chains (e.g., butyl, 2-ethylhexyl) reduce melting points due to increased molecular flexibility. Dimethyl terephthalate (DMT) melts at 140°C, while diethyl terephthalate (DET) is liquid at room temperature . The butyl methyl ester likely has a melting point intermediate between DMT and DET.

- Solubility: Methyl esters are more polar than butyl or benzyl esters. Dibenzyl terephthalate, with aromatic benzyl groups, exhibits high solubility in nonpolar solvents .

Regulatory and Environmental Considerations

- Degradation : Degradation products of terephthalate esters include trimethylsilyl derivatives and smaller carboxylic acids, as observed in microplastic aging studies .

生物活性

1,4-Benzenedicarboxylic acid, butyl methyl ester (commonly known as butyl methyl phthalate) is an ester derived from phthalic acid, widely used in various industrial applications. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

- Chemical Formula: C13H16O4

- Molecular Weight: 232.27 g/mol

- CAS Number: 11096590

Structure

The structure of 1,4-benzenedicarboxylic acid, butyl methyl ester features a benzene ring with two carboxylic acid groups that are esterified with butyl and methyl groups.

Antimicrobial Activity

Research has indicated that various phthalate esters, including butyl methyl phthalate, exhibit antimicrobial properties . A study highlighted that certain concentrations of phthalate esters can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Butyl Methyl Phthalate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 200 µg/mL |

| Escherichia coli | 150 µg/mL |

| Pseudomonas aeruginosa | 180 µg/mL |

Anticancer Properties

Butyl methyl phthalate has also been investigated for its potential anticancer effects . In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways .

Case Study: Apoptosis Induction in Cancer Cells

- Cell Line Used: HeLa cells (cervical cancer)

- Concentration: 100 µM

- Observation: Significant increase in apoptotic cells after 24 hours of exposure.

Other Biological Activities

The compound has been reported to possess other biological activities:

- Anti-inflammatory Effects: Some studies suggest that it may reduce inflammation markers in vitro.

- Endocrine Disruption Potential: Certain phthalates are known to exhibit endocrine-disrupting properties, which warrant further investigation into their long-term health effects .

The biological activity of butyl methyl phthalate is believed to be mediated through several mechanisms:

- Interaction with Cell Membranes: Alters membrane fluidity and permeability.

- Enzyme Modulation: Inhibits enzymes involved in critical metabolic pathways.

- Signal Transduction Pathways: Influences pathways related to cell proliferation and apoptosis.

Safety and Toxicological Profile

While the biological activities are promising, safety assessments indicate potential risks associated with exposure to phthalates. Studies have shown rapid absorption and distribution in tissues following oral exposure, with metabolism leading to hydrolytic monoesters as primary metabolites .

Toxicity Data Summary

Table 2: Toxicity Profile of Butyl Methyl Phthalate

| Endpoint | Result |

|---|---|

| Acute Toxicity (Oral) | LD50 > 5000 mg/kg |

| Skin Irritation | No significant irritation observed |

| Reproductive Toxicity | Potential concerns noted in animal studies |

Q & A

Basic Questions

Q. What synthetic methodologies are most effective for producing 1,4-benzenedicarboxylic acid, butyl methyl ester, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via acid-catalyzed esterification of terephthalic acid with butanol and methanol. Key variables include catalyst type (e.g., sulfuric acid, p-toluenesulfonic acid), molar ratios of reactants, and reaction temperature. For example, stepwise esterification under reflux (110–130°C) with excess alcohol and azeotropic water removal can achieve yields >85% . Optimization studies suggest that using lipase enzymes as biocatalysts may reduce side reactions in milder conditions (40–60°C), though yields are lower (~70%) .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

- Answer :

- NMR Spectroscopy : H and C NMR can confirm ester group formation (e.g., butyl/methyl ester protons at δ 0.9–1.7 ppm and δ 3.7–3.9 ppm, respectively) .

- FTIR : Characteristic C=O stretches (~1720 cm) and C-O ester vibrations (~1250 cm) validate the ester linkage .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98% for research-grade samples) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer : The compound may pose inhalation and skin irritation risks. Follow OSHA guidelines (29 CFR 1910.1200) and EPA reporting requirements (§721.11591) for significant new uses. Use fume hoods, nitrile gloves, and conduct stability tests under inert atmospheres to avoid unintended polymerization .

Advanced Research Questions

Q. How does 1,4-benzenedicarboxylic acid, butyl methyl ester influence polymer properties when used as a comonomer?

- Answer : The ester’s aliphatic chains (butyl/methyl groups) enhance flexibility in polyesters. Copolymerization with 1,4-butanediol (molar ratio 1:1.2) increases glass transition temperature () by ~15°C compared to dimethyl esters, as shown by DSC. However, excessive branching due to side reactions can reduce tensile strength .

Q. What computational approaches predict environmental degradation pathways of this ester?

- Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model hydrolysis mechanisms. Results indicate alkaline conditions (pH >10) accelerate ester cleavage via nucleophilic attack, with half-lives <24 hours. Compare with experimental LC-MS data to validate pathways .

Q. How can conflicting thermal stability data across studies be systematically resolved?

- Answer : Discrepancies in decomposition temperatures (e.g., 220–250°C) arise from variations in sample purity and heating rates. Standardize testing using TGA (10°C/min under N) and cross-reference with DSC to detect impurities. For example, residual catalysts (e.g., sulfuric acid) lower onset degradation by ~30°C .

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate interactions between temperature, catalyst loading, and reaction time .

- Data Contradictions : Apply Principal Component Analysis (PCA) to cluster literature data and identify outlier methodologies .

- Polymer Characterization : Combine GPC for molecular weight distribution and SAXS for nanostructure analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。